Erdrp-0519 is a small-molecule inhibitor specifically designed to target the RNA-dependent RNA polymerase (RdRp) of morbilliviruses [, ]. This enzyme is essential for viral replication, making it an attractive target for antiviral drug development. Erdrp-0519 displays potent antiviral activity against MeV and canine distemper virus (CDV) in vitro and in vivo, highlighting its potential as a therapeutic agent against measles [, ]. Notably, Erdrp-0519 is orally bioavailable, a crucial factor for its potential use in treating measles, particularly in resource-limited settings [, ].
Erdrp-0519 exerts its antiviral activity by directly targeting the L protein, the catalytic subunit of the morbillivirus RdRp complex [, ]. Unlike other known viral polymerase inhibitors, Erdrp-0519 exhibits a unique mechanism of action: it inhibits all phosphodiester bond formation, effectively blocking both the initiation and elongation phases of viral RNA synthesis [].
Photo-crosslinking studies and resistance profiling suggest that Erdrp-0519 achieves this by simultaneously binding to two distinct sites within the L protein: the polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop []. This dual interaction locks the polymerase complex in a pre-initiation conformation that sterically hinders template RNA binding, thereby preventing RNA synthesis [].
The primary application of Erdrp-0519 explored in the provided research is its potential as an antiviral therapeutic against morbillivirus infections, particularly measles [, ]. Key findings supporting this application include:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9